![molecular formula C18H6F27N3O3 B14638609 1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- CAS No. 54862-46-3](/img/structure/B14638609.png)
1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic compound. This specific derivative is characterized by the presence of three nonafluoropentyl groups attached to the triazine ring, making it a highly fluorinated compound. The fluorinated nature of this compound imparts unique properties such as high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications.
Méthodes De Préparation
The synthesis of 1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- typically involves the trimerization of nitriles or the substitution of cyanuric chloride. One common method is the sequential substitution of the three chlorides of cyanuric chloride by nonafluoropentyl alcohols under basic conditions. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Analyse Des Réactions Chimiques
1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the nonafluoropentyl groups can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazine ring itself can be subjected to oxidation or reduction reactions, although the highly fluorinated nature of the substituents provides significant resistance to these processes.
Applications De Recherche Scientifique
1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- finds applications in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated polymers and materials with unique surface properties.
Biology and Medicine: The compound’s chemical resistance and stability make it useful in the development of drug delivery systems and biomedical devices.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- is largely dependent on its chemical structure. The triazine ring provides a stable aromatic core, while the nonafluoropentyl groups impart hydrophobic and lipophobic properties. These characteristics enable the compound to interact with various molecular targets, including proteins and cell membranes, through hydrophobic interactions and van der Waals forces. The compound’s resistance to chemical degradation also allows it to maintain its functionality in harsh environments .
Comparaison Avec Des Composés Similaires
1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- can be compared with other fluorinated triazine derivatives such as:
1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)-: This compound has trifluoromethyl groups instead of nonafluoropentyl groups, resulting in different physical and chemical properties.
1,3,5-Triazine, 2,4,6-tris(allyloxy)-: This derivative contains allyloxy groups, which provide different reactivity and applications compared to the nonafluoropentyl derivative.
The uniqueness of 1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- lies in its high degree of fluorination, which imparts exceptional thermal stability, chemical resistance, and low surface energy, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
54862-46-3 |
|---|---|
Formule moléculaire |
C18H6F27N3O3 |
Poids moléculaire |
825.2 g/mol |
Nom IUPAC |
2,4,6-tris(2,2,3,3,4,4,5,5,5-nonafluoropentoxy)-1,3,5-triazine |
InChI |
InChI=1S/C18H6F27N3O3/c19-7(20,10(25,26)13(31,32)16(37,38)39)1-49-4-46-5(50-2-8(21,22)11(27,28)14(33,34)17(40,41)42)48-6(47-4)51-3-9(23,24)12(29,30)15(35,36)18(43,44)45/h1-3H2 |
Clé InChI |
WLOMIFNTBXUGTE-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC1=NC(=NC(=N1)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


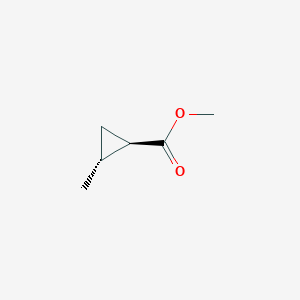

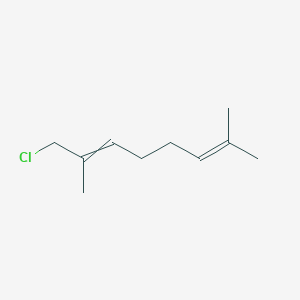
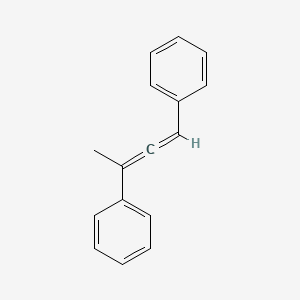

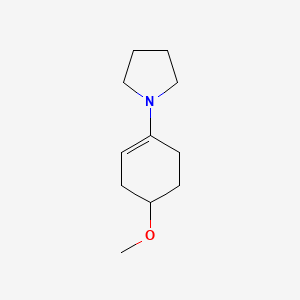
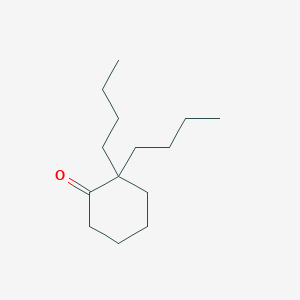
![Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]-](/img/structure/B14638583.png)
![1-[([1,1'-Biphenyl]-2-yl)oxy]butan-2-ol](/img/structure/B14638587.png)

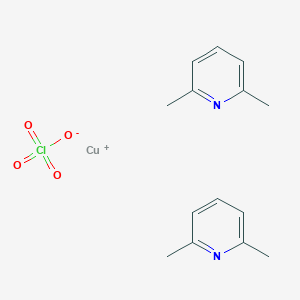
![6-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14638611.png)
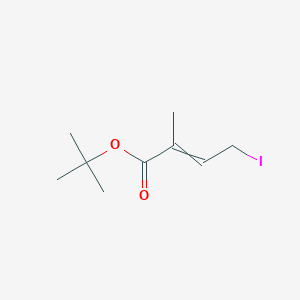
![1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14638619.png)
